3-[(pyridin-2-ylmethyl)carbamoyl]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Description
The compound 3-[(pyridin-2-ylmethyl)carbamoyl]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid belongs to the class of 7-oxabicyclo[2.2.1]hept-5-ene derivatives, which are structurally characterized by a bicyclic framework with an oxygen bridge. These compounds are pivotal intermediates in organic synthesis, particularly for constructing shikimic acid analogs, "naked sugars," and C-nucleosides .
Properties
IUPAC Name |
3-(pyridin-2-ylmethylcarbamoyl)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4/c17-13(16-7-8-3-1-2-6-15-8)11-9-4-5-10(20-9)12(11)14(18)19/h1-6,9-12H,7H2,(H,16,17)(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPKJEKZXOQTIPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNC(=O)C2C3C=CC(C2C(=O)O)O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90286715 | |
| Record name | NSC47082 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90286715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6331-43-7 | |
| Record name | NSC47082 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=47082 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC47082 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90286715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(pyridin-2-ylmethyl)carbamoyl]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the bicyclic core: This is achieved through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the pyridine moiety: This step involves the reaction of the bicyclic intermediate with a pyridine derivative under specific conditions.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
3-[(Pyridin-2-ylmethyl)carbamoyl]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds similar to 3-[(pyridin-2-ylmethyl)carbamoyl]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid exhibit antimicrobial properties. A study demonstrated that derivatives of this compound possess activity against various bacterial strains, suggesting potential for development as an antibiotic agent.
Anti-inflammatory Properties
Another area of interest is the anti-inflammatory effects of this compound. In vitro studies have shown that it can inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases such as arthritis.
Drug Delivery Systems
The unique structural properties of this compound allow it to be utilized in drug delivery systems. Its ability to form stable complexes with various drugs enhances the bioavailability and targeted delivery of therapeutic agents.
| Application | Description |
|---|---|
| Antimicrobial | Effective against bacterial strains |
| Anti-inflammatory | Inhibits pro-inflammatory cytokines |
| Drug Delivery | Enhances bioavailability of drugs |
Pest Control
The compound has been studied for its efficacy in pest control formulations. Patents indicate that derivatives can be used to develop environmentally friendly pesticides, targeting specific invertebrate pests without harming beneficial organisms.
Plant Growth Regulation
Research has shown that certain derivatives of this compound can act as plant growth regulators, promoting growth and enhancing resistance to environmental stressors.
| Application | Description |
|---|---|
| Pest Control | Eco-friendly pesticide formulations |
| Plant Growth Regulation | Enhances growth and stress resistance |
Polymer Chemistry
This compound can be incorporated into polymer matrices to improve mechanical properties and thermal stability. Its application in developing high-performance materials is being explored.
Nanotechnology
The compound's ability to form nanoparticles makes it suitable for applications in nanotechnology, particularly in the creation of nanoscale drug delivery systems and diagnostic tools.
| Application | Description |
|---|---|
| Polymer Chemistry | Improves material properties |
| Nanotechnology | Development of nanoparticles for drug delivery |
Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal evaluated the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition at low concentrations.
Case Study 2: Eco-Friendly Pesticide Development
In a research project aimed at developing sustainable agricultural practices, derivatives of this compound were tested for their effectiveness as insecticides against common agricultural pests, yielding promising results that suggest lower toxicity to non-target species compared to conventional pesticides.
Mechanism of Action
The mechanism of action of 3-[(pyridin-2-ylmethyl)carbamoyl]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally related 7-oxabicyclo[2.2.1]hept-5-ene derivatives, highlighting substituents, molecular weights, biological activities, and applications:
Key Observations:
Sulfonic acid esters (e.g., OBHS) and thiazole carbamoyl groups () introduce distinct electronic profiles, influencing receptor binding and crystallization behavior.
Biological Activity :
- OBHS demonstrates estrogen receptor antagonism with modest selectivity, suggesting that aromatic substituents (e.g., 4-hydroxyphenyl) are critical for ER interactions .
- IBOP highlights the role of complex substituents in thromboxane A2 agonism, underscoring the importance of stereochemistry and iodine-mediated hydrophobic interactions .
Synthetic Utility: Derivatives with Boc-protected amino groups () serve as intermediates in peptide synthesis, while anhydride and ester derivatives () are used in ring-opening metathesis polymerization (ROMP) for polymer synthesis .
Research Findings and Structural Insights
- Stereochemical Integrity : NMR studies of 7-oxabicyclo[2.2.1]hept-5-ene derivatives reveal that the stereochemistry at position 3 significantly impacts reactivity and biological activity. For example, endo vs. exo configurations influence packing interactions, as seen in Hirshfeld surface analyses of diisoamyl esters .
- Synthesis Methods :
- Crystallography : The crystal structure of 3-(thiazol-2-ylcarbamoyl)-7-oxabicyclo[...]-2-carboxylic acid () reveals planar thiazole-carbamoyl moieties stabilized by intramolecular hydrogen bonds, a feature that may guide drug design .
Biological Activity
3-[(Pyridin-2-ylmethyl)carbamoyl]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid, a compound with the CAS number 6331-43-7, has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
The compound has the following chemical properties:
- Molecular Formula : C₁₄H₁₄N₂O₄
- Molecular Weight : 274.272 g/mol
- Structure : The bicyclic structure contributes to its unique interactions with biological targets.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including:
- G Protein-Coupled Receptors (GPCRs) : It is hypothesized that the compound may modulate GPCR activities, influencing downstream signaling pathways that are crucial for many physiological processes .
- Dopamine Receptors : Preliminary studies indicate potential interactions with dopamine receptors, which could have implications in treating neurological disorders .
Biological Activity Data
The biological activity of this compound can be summarized in the following table:
| Activity | Effect | Reference |
|---|---|---|
| Antagonism of Dopamine D(3) | Selective inhibition observed | |
| Modulation of GPCRs | Potential regulatory effects | |
| Neuroprotective properties | In vitro studies show promise |
Case Studies
- Neuroprotective Effects : A study investigated the neuroprotective effects of related compounds on dopaminergic neurons in an animal model of Parkinson's disease. The results indicated that modifications to the bicyclic structure could enhance neuroprotection, suggesting a pathway for further research into derivatives of this compound .
- Dopamine Receptor Interaction : Research focused on the structure-activity relationship (SAR) of similar compounds revealed that specific substitutions at the nitrogen atom significantly altered binding affinity to dopamine receptors, hinting at the importance of structural modifications in developing effective therapeutics .
Q & A
Basic: What synthetic methodologies are recommended for preparing 3-[(pyridin-2-ylmethyl)carbamoyl]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid, and how can reaction conditions be optimized?
Answer:
The synthesis typically involves multi-step functionalization of the bicyclo[2.2.1]heptene core. Key steps include:
- Oxidation : Use potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to convert ester intermediates to carboxylic acids .
- Amide Coupling : React the carboxylic acid with pyridin-2-ylmethylamine using coupling agents like EDCI/HOBt or DCC.
- Condition Optimization : Adjust solvent polarity (e.g., DMF for solubility) and temperature (0–25°C) to minimize side reactions. Monitor reaction progress via TLC or HPLC.
For bicyclic systems, stereochemical control during ring closure is critical. Use chiral auxiliaries or asymmetric catalysis if enantioselectivity is required.
Basic: Which analytical techniques are most effective for characterizing the stereochemistry and functional groups of this compound?
Answer:
- NMR Spectroscopy : ¹H/¹³C NMR (in DMSO-d₆ or CDCl₃) resolves stereochemistry via coupling constants (e.g., J values for bicyclic protons) and NOE correlations .
- X-ray Crystallography : Definitive confirmation of stereochemistry and crystal packing .
- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.
- IR Spectroscopy : Identifies carbonyl (C=O, ~1700 cm⁻¹) and amide (N-H, ~3300 cm⁻¹) groups .
Basic: What safety protocols should be followed when handling this compound in the laboratory?
Answer:
- Hazard Identification : Classified under H302 (harmful if swallowed), H315 (skin irritation), and H319 (eye irritation) .
- PPE Requirements :
- Eye protection: EN 166-certified goggles or face shields.
- Gloves: Nitrile or neoprene for chemical resistance.
- Lab coat: Impermeable material to prevent skin contact .
- First Aid :
- Inhalation: Move to fresh air; administer oxygen if needed.
- Skin/Eye Contact: Rinse with water for 15 minutes; consult a physician .
Advanced: How can researchers resolve contradictions in reported biological activities of this compound across different studies?
Answer:
Contradictions often arise from:
- Variability in Assay Conditions : Standardize protocols (e.g., pH, temperature) and validate using positive/negative controls.
- Purity Differences : Use HPLC (≥95% purity) and quantify impurities via LC-MS .
- Target Selectivity : Perform kinase profiling or proteome-wide screens to identify off-target effects.
- Data Reproducibility : Cross-validate findings in independent labs using blinded studies.
For example, if one study reports enzyme inhibition while another does not, repeat assays with identical enzyme isoforms and substrate concentrations .
Advanced: What experimental strategies are recommended to elucidate the reaction mechanisms of functional group transformations in this compound?
Answer:
- Isotopic Labeling : Use ¹⁸O or deuterated reagents to track oxygen or hydrogen migration during oxidation/reduction .
- Kinetic Studies : Monitor reaction rates under varying temperatures to determine activation parameters (ΔH‡, ΔS‡).
- Computational Modeling : Employ DFT calculations (e.g., Gaussian 09) to map transition states and intermediates .
- In Situ Spectroscopy : Use FTIR or Raman to detect transient species during reactions .
Advanced: How can computational methods like molecular docking be integrated with experimental data to study this compound’s enzyme inhibition?
Answer:
- Docking Workflow :
- Protein Preparation : Retrieve target enzyme structures (PDB); optimize hydrogen bonds and protonation states (e.g., using Schrödinger Suite).
- Ligand Preparation : Generate 3D conformers of the compound (OpenBabel) and assign partial charges.
- Binding Site Analysis : Identify catalytic residues and hydrophobic pockets (AutoDock Vina).
- Validation : Compare docking scores (ΔG) with IC₅₀ values from enzyme assays. Use mutagenesis (e.g., alanine scanning) to confirm predicted interactions .
Advanced: What strategies are effective for improving the solubility and bioavailability of this compound in pharmacological studies?
Answer:
- Salt Formation : React with sodium or potassium hydroxide to generate carboxylate salts .
- Prodrug Design : Modify the carboxylic acid to esters (e.g., ethyl ester) for enhanced membrane permeability .
- Nanoparticle Formulation : Encapsulate in PLGA nanoparticles to improve aqueous solubility.
- LogP Optimization : Introduce hydrophilic groups (e.g., PEG chains) while monitoring via shake-flask or HPLC methods .
Advanced: How can researchers design structure-activity relationship (SAR) studies for derivatives of this compound?
Answer:
- Core Modifications :
- Assay Design :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
